N-(Phenylmethyl)[1,1-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylmethyl)[1,1-biphenyl]-2-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a phenylmethyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)[1,1-biphenyl]-2-amine typically involves the nucleophilic substitution of a biphenyl derivative. One common method is the reaction of 1,1’-biphenyl-2-amine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethyl)[1,1-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(Phenylmethyl)[1,1-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(Phenylmethyl)[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-2-amine: Lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
N-Benzyl-1,1’-biphenyl-2-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
2-Benzyl-1,1’-biphenyl: Similar biphenyl core but lacks the amine group, affecting its chemical reactivity and applications.
Uniqueness
N-(Phenylmethyl)[1,1-biphenyl]-2-amine is unique due to the presence of both the phenylmethyl and amine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
52648-48-3 |
---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-benzyl-2-phenylaniline |
InChI |
InChI=1S/C19H17N/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14,20H,15H2 |
InChI Key |
DLOJNSZTAIAJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.